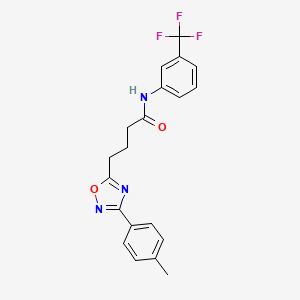
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a novel compound that has been recently synthesized and investigated for its potential use in scientific research. HMQN is a derivative of nicotinamide, a compound that has been extensively studied for its various biological activities. The unique structure of HMQN makes it an attractive candidate for further research, as it possesses both quinoline and nicotinamide moieties that have been shown to exhibit a range of biological activities.
Mecanismo De Acción
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation and survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to be dysregulated in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been shown to possess anti-inflammatory and antioxidant activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of reactive oxygen species, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in laboratory experiments is its potent biological activity. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit activity at low concentrations, making it a useful tool for investigating various biological processes. However, one limitation of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide. One area of interest is in the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide-based therapeutics for the treatment of cancer and neurodegenerative diseases. Studies are also needed to further elucidate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide and to identify potential targets for its activity. Additionally, studies are needed to investigate the pharmacokinetics and toxicity of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in animal models. Overall, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is a promising compound that has the potential to be a valuable tool in scientific research and the development of novel therapeutics.
Métodos De Síntesis
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide involves the reaction of 2-hydroxy-6-methylquinoline with o-tolyl isocyanate and nicotinamide. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques. The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is a relatively straightforward process, and the compound can be obtained in good yields.
Aplicaciones Científicas De Investigación
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is in the field of cancer research, as N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to exhibit potent anti-cancer activity. Studies have demonstrated that N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide can induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to possess neuroprotective properties.
Propiedades
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-9-10-21-19(12-16)13-20(23(28)26-21)15-27(22-8-4-3-6-17(22)2)24(29)18-7-5-11-25-14-18/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPWAIWTGDCKHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3C)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

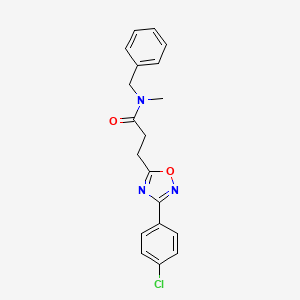
![N'-[(Z)-(2-fluorophenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7718639.png)

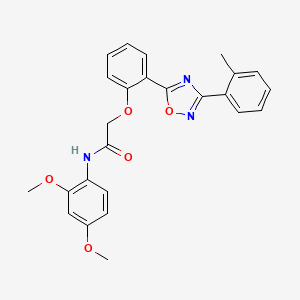
![3-[4-(1-Phenylethylsulfamoyl)phenyl]propanamide](/img/structure/B7718656.png)

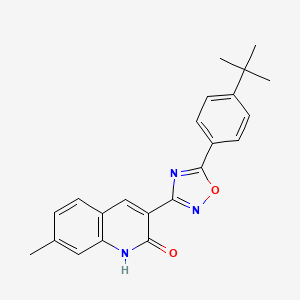


![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7718685.png)
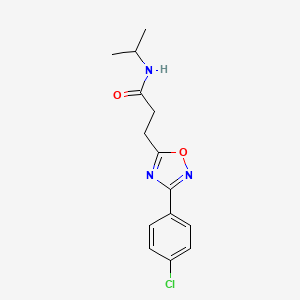
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718707.png)
